Compound Description: This compound is a potent antibacterial agent, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) []. It exhibits an enhanced safety profile compared to the known antibiotic linezolid, demonstrating reduced bone marrow suppression and hERG K(+) channel inhibition []. Its phosphate form shows high water solubility, making it suitable for in vivo testing [].
Compound Description: This study focuses on Mn(II) and Fe(II) complexes with a Schiff base ligand derived from sulfamethoxazole and furfural []. These complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligand, indicating the beneficial role of metal complexation [].
Compound Description: This compound's crystal structure has been reported, providing insights into its molecular geometry and packing arrangement [].
Compound Description: This study investigates the thermal decomposition of Mn(II), Fe(III), Cu(II), and Ni(II) complexes with a ligand derived from furan-2-carbaldehyde []. The research focuses on understanding the thermal stability and decomposition kinetics of these metal complexes [].
Compound Description: This study describes the synthesis of a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, highlighting an efficient DBU-catalyzed method for their preparation [].
Compound Description: Twelve new Schiff base compounds were synthesized from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and characterized using various spectroscopic techniques []. The synthesized compounds were also screened for antimicrobial activity [].
Compound Description: This study reports the crystal structure of a chiral hydroxylamine derivative bearing a furan-2-yl group []. The research focuses on understanding its molecular conformation and intermolecular interactions [].
Compound Description: The crystal structure of this benzodiazepine derivative, featuring a furan-2-yl substituent, was analyzed to elucidate its molecular geometry and intermolecular interactions [].
Compound Description: This research describes a synthetic method for preparing 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline through a direct reductive amination reaction [].
Compound Description: This compound, BMS-694153, is a potent antagonist of the human calcitonin gene-related peptide receptor, making it a potential therapeutic for migraine []. It exhibits desirable pharmacological properties, including high potency, a favorable toxicological profile, and remarkable aqueous solubility [].
Compound Description: This research investigates the photophysical properties of a series of ruthenium complexes featuring pyrazinyltriazole ligands, demonstrating pH-dependent changes in their absorption and emission characteristics [].
Compound Description: The crystal structure of this iridium(III) complex with fluorine-substituted pyrazinylphenyl ligands is reported, providing insights into the coordination geometry and ligand arrangement around the iridium center [].
Compound Description: This compound shows potent anti-Mycobacterial activity, including against Mycobacterium tuberculosis and Mycobacterium marinum []. It exhibits a significant reduction in bacterial load in infected zebrafish, highlighting its potential as a novel anti-tuberculosis drug candidate [].
Compound Description: This research describes the discovery and development of a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor []. This compound exhibits a favorable pharmacokinetic profile and lacks the nephrotoxicity observed in earlier carboxylic acid-containing MMP-13 inhibitors, making it a potential therapeutic for osteoarthritis [].
Compound Description: ASP5854 acts as a potent and selective dual antagonist for adenosine A1 and A2A receptors []. It displays promising therapeutic potential for Parkinson’s disease and cognitive dysfunction, demonstrating improvements in motor impairments, neuroprotection, and cognitive enhancement in preclinical models [].
Compound Description: [3H]-JNJ-GluN2B-5 serves as a highly selective radioligand for GluN2B-containing NMDA receptors []. It exhibits a high affinity for the receptor and a remarkable signal-to-noise ratio, making it a valuable tool in studying GluN2B receptors [].
Compound Description: The crystal structure of this compound has been reported, providing detailed information about its molecular geometry, conformation, and intermolecular interactions [].
Compound Description: The crystal structure of this pyrazine-based hydrazone derivative has been reported, revealing details about its molecular conformation and intermolecular interactions [, , ].
Compound Description: This Schiff base compound features a nitro-substituted furan-2-yl unit linked to an aniline moiety through a methylidene bridge []. The crystallographic study reveals its molecular conformation and the intermolecular interactions that govern its crystal packing [].
Compound Description: This compound represents a potent and selective FLT3 inhibitor with promising anti-leukemic activity []. It exhibits strong inhibitory activity against the FLT3-ITD mutant, commonly associated with acute myeloid leukemia (AML), and demonstrates good selectivity over other kinases [].
Compound Description: The crystal structure of this furan-2-carboxamide derivative, crystallized with DMF, is presented, providing insights into its molecular conformation and intermolecular interactions [].
Compound Description: A series of (-)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, substituted at the 5-position of the benzamide ring, were synthesized and evaluated for their antidopaminergic properties []. These compounds exhibited potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating their potential as antipsychotic agents [].
Compound Description: PF-06747775 is a potent and selective irreversible inhibitor designed to target oncogenic EGFR mutants, showing improved kinome selectivity compared to its predecessor, PF-06459988 []. This compound demonstrates promising activity against various EGFR mutations, including the T790M gatekeeper mutation, making it a potential therapeutic candidate for non-small-cell lung cancer [].
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity often associated with this class of inhibitors [, ]. It demonstrates promising anticancer activity, exhibits a favorable pharmacokinetic profile, and significantly reduces the induction of keratinocyte apoptosis, suggesting its potential as a safer anticancer therapeutic [, ].
Compound Description: A series of N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines were synthesized and evaluated for their fungicidal activity against Phytophthora capsici [, ]. One compound, IX-3g, exhibited potent in vivo antifungal activity, showing promise as a potential candidate for controlling P. capsici infections in plants [, ].
Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent binding affinity and inhibitory activity against both receptors and shows promising anti-inflammatory effects in vitro and in vivo, making it a potential lead for new anti-inflammatory drug development [].
Compound Description: This study focuses on designing and characterizing pyrazin-2-one derivatives as inhibitors of platelet-derived growth factor receptor β (PDGFRβ) []. The research explores the transition from type I to type II inhibitors by expanding the pyrazin-2-one scaffold and investigating the structure-activity relationships [].
Compound Description: This compound, NNCA, features a furan-2-ylmethylene group attached to a thiazole ring, which is further substituted with a cyclobutyl moiety []. The study explores its synthesis, characterization, and theoretical calculations to understand its structural and electronic properties [].
Compound Description: This research describes the synthesis and crystal structure determination of 2-(1-methylnaphtho[2,1-b]furan-2-yl)acetic acid []. The study provides insights into the molecular geometry and packing arrangement of this furan-containing carboxylic acid [].
Compound Description: This research focuses on the synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone, employing N-methoxy-N-methyl amide as an acylating agent [].
Compound Description: BMS-986169 and its phosphate prodrug, BMS-986163, are novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulators (NAMs) investigated for treating treatment-resistant depression (TRD) []. BMS-986169 exhibits high affinity and selectivity for the GluN2B receptor and demonstrates antidepressant-like effects in preclinical models [].
Compound Description: This research explores the synthesis and glycosidase inhibitory activities of a series of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives []. Notably, derivative 3a exhibits selectivity for α-l-fucosidase inhibition, while derivative 4b displays good β-galactosidase inhibition, highlighting their potential as lead compounds for developing selective glycosidase inhibitors [].
Compound Description: A new multidentate ligand, FIMPPH, was synthesized, characterized, and used to prepare metal complexes with transition metal ions (Fe2+, Co2+, Ni2+, and Zn2+) []. The study investigates the antimicrobial activity of both the ligand and its metal complexes [].
Compound Description: This research investigates the synthesis and spectral characterization of (E)-N-(4-carboxylphenyl)-2-(1- (pyrazin-2-ethylidene) hydrazinecarbothioamide, utilizing density functional theory (DFT) calculations to understand its vibrational frequencies and molecular properties [].
Compound Description: Six novel pyrimidin-2-yl-substituted triaryltriazoles (L1-L6) were synthesized and comprehensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction []. The study delves into their crystal structures and investigates the intermolecular interactions that govern their packing arrangements [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.